1-Methyl-2-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-Methyl-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H9F3. It is characterized by the presence of a trifluoroethyl group attached to a methylbenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups such as ethyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethylbenzene, methylbenzene.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Scientific Research Applications
1-Methyl-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, its effects are often mediated through interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to alterations in enzyme activity or receptor binding, ultimately affecting cellular processes .
Comparison with Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- (2,2,2-Trifluoroethyl)benzene
- 1-Methyl-4-[(2,2,2-trifluoroethyl)sulfonyl]benzene
Comparison: 1-Methyl-2-(2,2,2-trifluoroethyl)benzene is unique due to the specific positioning of the trifluoroethyl group on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
1-methyl-2-(2,2,2-trifluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7-4-2-3-5-8(7)6-9(10,11)12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METWOZJZQQFALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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